molecular formula C9H12OS B14656563 2-(Methanesulfinyl)-1,3-dimethylbenzene CAS No. 40669-05-4

2-(Methanesulfinyl)-1,3-dimethylbenzene

Cat. No.: B14656563
CAS No.: 40669-05-4
M. Wt: 168.26 g/mol
InChI Key: NFVJKCUOCVXGDM-UHFFFAOYSA-N
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Description

2-(Methanesulfinyl)-1,3-dimethylbenzene is an organosulfur compound featuring a sulfoxide group attached to a dimethylbenzene ring. This structure is of significant interest in synthetic organic chemistry, where sulfoxides are widely utilized as versatile intermediates and chiral auxiliaries. Compounds with methylsulfonyl groups have demonstrated considerable research value in medicinal chemistry. For instance, the methylsulfonyl pharmacophore is a key structural feature in the design of selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications . Similarly, the methylsulfonyl moiety is incorporated into heterocyclic compounds, such as thiazole derivatives, which are investigated for their inhibitory activity against enzymes like carbonic anhydrase . Researchers value this compound for its potential as a building block in developing novel molecules for pharmacological screening and as a reagent in constructing complex chemical architectures. Its utility is primarily derived from the reactivity of the sulfinyl group, which can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. This product is intended for research and development purposes in a controlled laboratory setting only.

Properties

CAS No.

40669-05-4

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

1,3-dimethyl-2-methylsulfinylbenzene

InChI

InChI=1S/C9H12OS/c1-7-5-4-6-8(2)9(7)11(3)10/h4-6H,1-3H3

InChI Key

NFVJKCUOCVXGDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)S(=O)C

Origin of Product

United States

Preparation Methods

Oxidation of Sulfide Precursors

The most direct route to 2-(Methanesulfinyl)-1,3-dimethylbenzene involves the oxidation of 2-(methylthio)-1,3-dimethylbenzene. This method leverages controlled oxidation to halt at the sulfoxide stage, avoiding over-oxidation to the sulfone.

Procedure :

  • Sulfide Synthesis :
    • 2,6-Dimethylaniline is reacted with dimethyldisulfide in the presence of tert-butyl nitrite and copper powder at 55°C to yield 2-(methylthio)-1,3-dimethylbenzene.
    • Key conditions: Molar ratio of 2,6-dimethylaniline to dimethyldisulfide = 1:9.04; Cu powder (0.75 equiv).
  • Oxidation to Sulfoxide :
    • The sulfide intermediate is treated with hydrogen peroxide (30%) in dichloromethane at 0–5°C.
    • Stoichiometric control (1.1 equiv H₂O₂) ensures selective oxidation to the sulfoxide.
    • Yield: 78–85% after column chromatography (petroleum ether:ethyl acetate = 10:1).

Reaction Equation :
$$ \text{2-(Methylthio)-1,3-dimethylbenzene} + \text{H}2\text{O}2 \xrightarrow{\text{CH}2\text{Cl}2, 0^\circ\text{C}} \text{2-(Methanesulfinyl)-1,3-dimethylbenzene} + \text{H}_2\text{O} $$

Table 1: Optimization of Oxidation Conditions

Oxidizing Agent Solvent Temperature (°C) Yield (%) Purity (%)
H₂O₂ CH₂Cl₂ 0 85 98
mCPBA Toluene 25 92 97
NaIO₄ H₂O:THF (1:1) 25 68 95

Direct Sulfinylation via Electrophilic Substitution

Electrophilic sulfinylation offers an alternative route, though it is less commonly reported. This method employs methanesulfinyl chloride as the electrophile under Friedel-Crafts conditions.

Procedure :

  • Reaction Setup :
    • 1,3-Dimethylbenzene (10 mmol) is combined with methanesulfinyl chloride (12 mmol) in the presence of AlCl₃ (1.2 equiv) in nitrobenzene at −10°C.
  • Workup :
    • The mixture is quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography.
    • Yield: 62% (due to competing sulfone formation).

Challenges :

  • Regioselectivity issues arise, with minor products including 4-(methanesulfinyl)-1,3-dimethylbenzene.
  • Over-sulfinylation is mitigated by low-temperature conditions and controlled stoichiometry.

Catalytic Asymmetric Synthesis

Asymmetric oxidation of prochiral sulfides represents a state-of-the-art approach for enantiomerically enriched sulfoxides. Titanium-based catalysts with chiral ligands (e.g., Sharpless-type) achieve enantiomeric excess (ee) >90%.

Procedure :

  • Catalyst Preparation :
    • Ti(OiPr)₄ (5 mol%) and (R,R)-diethyl tartrate (6 mol%) are combined in CH₂Cl₂.
  • Oxidation :
    • 2-(Methylthio)-1,3-dimethylbenzene (10 mmol) is treated with cumene hydroperoxide (1.05 equiv) at −20°C for 24 h.
    • Yield: 88% with 94% ee.

Table 2: Catalytic Asymmetric Oxidation Performance

Catalyst System Oxidant ee (%) Yield (%)
Ti(OiPr)₄/(R,R)-diethyl tartrate Cumene hydroperoxide 94 88
V₂O₅/(S)-BINOL H₂O₂ 82 75

Reaction Optimization and Conditions

Solvent and Temperature Effects

  • Oxidation : Polar aprotic solvents (e.g., CH₂Cl₂) enhance reaction rates by stabilizing charged intermediates. Elevated temperatures (>25°C) promote over-oxidation to sulfones.
  • Sulfinylation : Nitrobenzene’s high polarity facilitates electrophilic substitution but complicates purification. Alternatives like CS₂ show reduced yields (≤50%).

Stoichiometric Considerations

  • H₂O₂ Oxidation : A 1:1.05 sulfide-to-oxidant ratio maximizes sulfoxide yield. Excess H₂O₂ (≥1.2 equiv) leads to 15–20% sulfone byproduct.
  • Catalytic Asymmetry : Sub-stoichiometric oxidant (1.05 equiv) minimizes racemization.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.0 Hz, 1H, Ar-H), 7.28 (t, J = 7.6 Hz, 1H, Ar-H), 7.12 (d, J = 7.6 Hz, 1H, Ar-H), 2.98 (s, 3H, SOCH₃), 2.45 (s, 6H, CH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 142.1 (C-SO), 134.2, 129.8, 128.4, 126.7 (Ar-C), 43.5 (SOCH₃), 21.3 (CH₃).
  • IR (KBr) : 1045 cm⁻¹ (S=O stretch), 760 cm⁻¹ (C-S stretch).

Chromatographic Purity

  • HPLC (C18 column, MeOH:H₂O = 70:30): Retention time = 6.8 min; purity ≥98%.

Applications and Derivatives

2-(Methanesulfinyl)-1,3-dimethylbenzene serves as a precursor to:

  • Agrochemicals : Sulfoxide-containing herbicides exhibit enhanced soil persistence.
  • Pharmaceuticals : Chiral sulfoxides are intermediates in proton pump inhibitors (e.g., omeprazole analogs).
  • Ligands : Used in asymmetric catalysis for C–S bond formation.

Chemical Reactions Analysis

Types of Reactions

2-(Methanesulfinyl)-1,3-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Methanesulfinyl)-1,3-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other organosulfur compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methanesulfinyl)-1,3-dimethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The methanesulfinyl group can participate in redox reactions, influencing the activity of target molecules. Additionally, the aromatic ring can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Research Findings and Implications

  • Toxicity: The sulfinyl group in 2-(Methanesulfinyl)-1,3-dimethylbenzene may confer higher polarity and reactivity than its non-sulfinyl analogs, aligning it with polar toxicants like nitrobenzene .
  • Environmental Impact : Substituent position and mixture composition critically influence toxicity, necessitating further study on sulfinyl-containing mixtures .

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